![molecular formula C13H13N7 B258181 4-methyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinylamine](/img/structure/B258181.png)
4-methyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as MTA, and it is a potent inhibitor of the enzyme adenosine kinase, which is involved in the metabolism of adenosine.
Wirkmechanismus
MTA works by inhibiting the enzyme adenosine kinase, which is responsible for the metabolism of adenosine. Adenosine is a naturally occurring compound in the body that plays a crucial role in various physiological processes, including the regulation of blood flow, inflammation, and immune response. By inhibiting adenosine kinase, MTA increases the concentration of adenosine in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
MTA has been shown to exhibit a wide range of biochemical and physiological effects. Some of the most significant effects of MTA include anti-inflammatory, anti-tumor, and neuroprotective properties. MTA has also been shown to have a positive effect on the immune system by increasing the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
MTA has several advantages for use in laboratory experiments. It is a potent inhibitor of adenosine kinase, making it an excellent tool for studying the role of adenosine in various physiological processes. However, MTA has some limitations, including its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MTA. One potential area of research is the development of novel MTA analogs with improved pharmacokinetic properties. Another potential area of research is the investigation of the role of MTA in various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease. Additionally, further studies are needed to investigate the potential applications of MTA in the treatment of various types of cancer.
Synthesemethoden
The synthesis of MTA is a complex process that involves several steps. The most commonly used method for synthesizing MTA is the reaction of 2-chloro-4-methyl-5-nitropyrimidine with 1-(4-methylphenyl)-1H-tetrazole in the presence of a base such as sodium hydride. The resulting product is then reduced using a reducing agent such as palladium on carbon to obtain MTA.
Wissenschaftliche Forschungsanwendungen
MTA has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of MTA is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory, anti-tumor, and neuroprotective properties. MTA has also been shown to have potential applications in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
Produktname |
4-methyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinylamine |
---|---|
Molekularformel |
C13H13N7 |
Molekulargewicht |
267.29 g/mol |
IUPAC-Name |
4-methyl-5-[1-(4-methylphenyl)tetrazol-5-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C13H13N7/c1-8-3-5-10(6-4-8)20-12(17-18-19-20)11-7-15-13(14)16-9(11)2/h3-7H,1-2H3,(H2,14,15,16) |
InChI-Schlüssel |
LCBLOXJSPSYCHB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C)N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.